2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)-6-methylpyridine hydrochloride
Overview
Description
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)-6-methylpyridine hydrochloride is a chemical compound with a complex structure that includes an azetidine ring, an oxadiazole ring, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)-6-methylpyridine hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the azetidine ring, followed by the construction of the oxadiazole ring, and finally, the attachment of the methylpyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)-6-methylpyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)-6-methylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)-6-methylpyridine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine
- 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine
Uniqueness
Compared to similar compounds, 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)-6-methylpyridine hydrochloride is unique due to the presence of the methyl group on the pyridine ring. This structural difference can influence its chemical reactivity, biological activity, and overall properties, making it a compound of particular interest in research.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(6-methylpyridin-2-yl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.ClH/c1-7-3-2-4-9(13-7)10-14-11(16-15-10)8-5-12-6-8;/h2-4,8,12H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCSMIPNYUWPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NOC(=N2)C3CNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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